molecular formula C24H42O B1598592 4-Octadecylphenol CAS No. 2589-79-9

4-Octadecylphenol

Cat. No.: B1598592
CAS No.: 2589-79-9
M. Wt: 346.6 g/mol
InChI Key: QIZUBPHXHVWGHD-UHFFFAOYSA-N
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Description

4-Octadecylphenol: is an organic compound with the molecular formula C24H42O . It is a type of alkylphenol, where the phenol group is substituted with an octadecyl chain at the para position. This compound is known for its hydrophobic properties and is used in various industrial applications due to its surfactant and stabilizing characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octadecylphenol can be synthesized through several methods. One common method involves the reaction of 4-octadecylaniline with sulfuric acid and sodium nitrite . The reaction is carried out in the presence of anhydrous zinc chloride and xylene as a solvent. The mixture is heated to 140°C and stirred overnight. After cooling, the solution is treated with a dilute sulfuric acid solution and sodium nitrite, maintaining the reaction temperature between 30-50°C. The crude product is then purified through vacuum distillation to obtain this compound with a high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.

Common Reagents and Conditions:

    Oxidation: Reagents like or are used.

    Reduction: or in the presence of a catalyst.

    Substitution: or reactions using as a catalyst.

Major Products:

Scientific Research Applications

4-Octadecylphenol is extensively utilized in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 4-octadecylphenol involves its interaction with cellular membranes and proteins. The long hydrophobic octadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, altering their function and activity. These interactions can influence various cellular pathways and processes .

Comparison with Similar Compounds

  • 4-Dodecylphenol
  • 4-Octylphenol
  • 4-tert-Octylphenol
  • 4-(Hexadecyloxy)phenol

Comparison: 4-Octadecylphenol is unique due to its longer alkyl chain compared to similar compounds like 4-dodecylphenol and 4-octylphenol. This longer chain enhances its hydrophobic properties and makes it more effective as a surfactant and stabilizer. Additionally, the longer chain can influence its interaction with biological membranes and proteins, potentially leading to different biological effects .

Properties

IUPAC Name

4-octadecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZUBPHXHVWGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397279
Record name 4-octadecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-79-9
Record name 4-Octadecylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2589-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-octadecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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